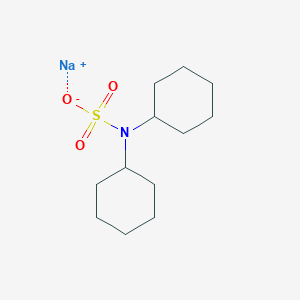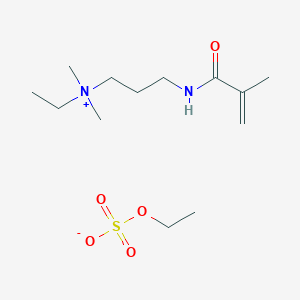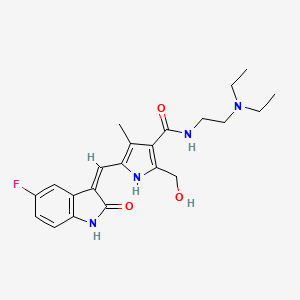
2-(Hydroxymethyl)-4-methyl sunitinib
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hydroxymethyl)-4-methyl sunitinib is a derivative of sunitinib, a well-known tyrosine kinase inhibitor used primarily in the treatment of renal cell carcinoma and gastrointestinal stromal tumors. This compound retains the core structure of sunitinib but includes modifications that may enhance its pharmacological properties or reduce side effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-4-methyl sunitinib typically involves the activation of 5-((Z)-(5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid to a suitable carboxylic acid activating group. This is followed by amidation with N,N-diethyl ethylene diamine in an organic solvent . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to meet pharmaceutical standards .
化学反応の分析
Types of Reactions
2-(Hydroxymethyl)-4-methyl sunitinib undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group in the sunitinib core can be reduced to an amine.
Substitution: Halogen atoms in the structure can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with potentially unique pharmacological properties .
科学的研究の応用
2-(Hydroxymethyl)-4-methyl sunitinib has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of structural modifications on tyrosine kinase inhibition.
Biology: Investigated for its potential to inhibit various cellular signaling pathways involved in cancer progression.
Medicine: Explored as a therapeutic agent for treating different types of cancer, particularly those resistant to traditional sunitinib.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
作用機序
2-(Hydroxymethyl)-4-methyl sunitinib exerts its effects by inhibiting multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and stem cell factor receptor (KIT). This inhibition disrupts cellular signaling pathways involved in tumor growth, angiogenesis, and metastasis .
類似化合物との比較
Similar Compounds
Sunitinib: The parent compound, widely used in cancer treatment.
Sorafenib: Another tyrosine kinase inhibitor with a similar mechanism of action.
Axitinib: A more selective inhibitor of VEGFRs, used in renal cell carcinoma.
Uniqueness
2-(Hydroxymethyl)-4-methyl sunitinib is unique due to its structural modifications, which may offer improved efficacy and reduced side effects compared to its parent compound and other similar tyrosine kinase inhibitors .
特性
CAS番号 |
2377533-90-7 |
|---|---|
分子式 |
C22H27FN4O3 |
分子量 |
414.5 g/mol |
IUPAC名 |
N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2-(hydroxymethyl)-4-methyl-1H-pyrrole-3-carboxamide |
InChI |
InChI=1S/C22H27FN4O3/c1-4-27(5-2)9-8-24-22(30)20-13(3)18(25-19(20)12-28)11-16-15-10-14(23)6-7-17(15)26-21(16)29/h6-7,10-11,25,28H,4-5,8-9,12H2,1-3H3,(H,24,30)(H,26,29)/b16-11- |
InChIキー |
YFTKJXFWCPDQHJ-WJDWOHSUSA-N |
異性体SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)CO |
正規SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


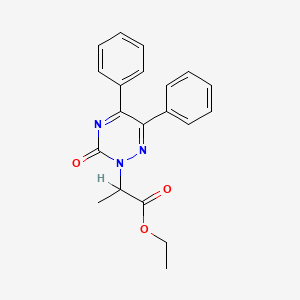
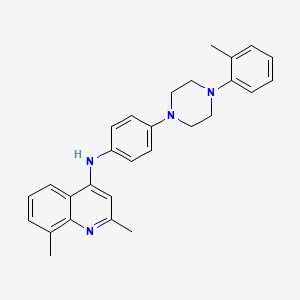
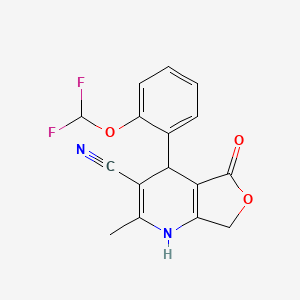

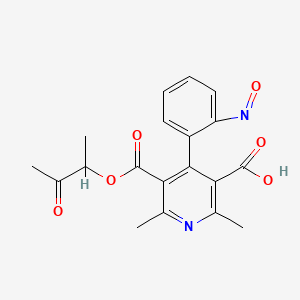

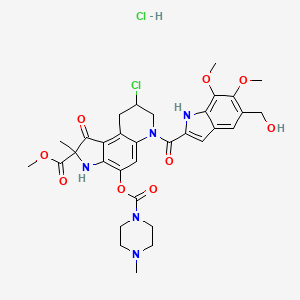
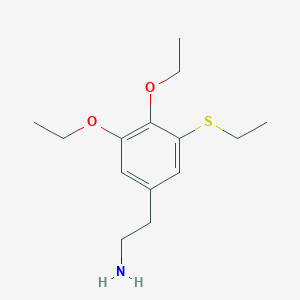
![Acetamide, N-[4-[[(3-chloropyrazinyl)amino]sulfonyl]phenyl]-](/img/structure/B12761654.png)

